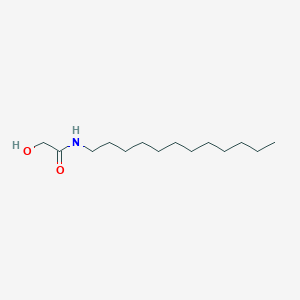
N-dodecylglycolamide
Cat. No. B8495142
Key on ui cas rn:
34887-33-7
M. Wt: 243.39 g/mol
InChI Key: HDNGSRCQLVLSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05599483
Procedure details


181.4 g (1.0 mol) of dodecylamine, 104.1 g (1.0 mol) of ethyl glycolate and 7.5 g (40 mmol) of a methanol solution containing 28% sodium methylate were fed into a 500-ml four-necked flask equipped with a stirrer and a thermometer. The obtained mixture was stirred under a stream of nitrogen gas, and the temperature thereof was elevated to 100° C. At this temperature, the reaction mixture was stirred for 2 hr while distilling off formed methanol. The obtained reaction mixture was dissolved in 500 ml of ether at room temperature. The ether solution thus obtained was transferred to a separatory funnel, and washed with water. The ether phase was separated, and concentrated. The solid remaining after concentration was dried in a reduced pressure to thereby obtain 182.3 g of white powdery N-dodecylglycolamide (yield: 74.9%). The hydroxyl value of this N-dodecylglycolamide was 229.4 (calculated value: 230.5).



Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Yield
74.9%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OCC)(=[O:17])[CH2:15][OH:16].CO.C[O-].[Na+]>CCOCC>[CH2:1]([NH:13][C:15](=[O:16])[CH2:14][OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
181.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)N
|
|
Name
|
|
|
Quantity
|
104.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)(=O)OCC
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
sodium methylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The obtained mixture was stirred under a stream of nitrogen gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were fed into a 500-ml four-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereof was elevated to 100° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
At this temperature, the reaction mixture was stirred for 2 hr
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
while distilling off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether phase was separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried in a reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)NC(CO)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 182.3 g | |
| YIELD: PERCENTYIELD | 74.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
